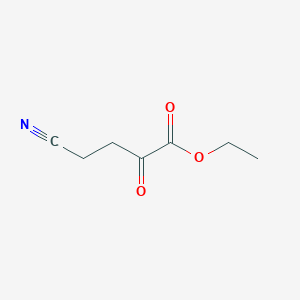

Ethyl 4-cyano-2-oxobutyrate

Übersicht

Beschreibung

Ethyl 4-cyano-2-oxobutyrate is a chemical compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is typically stored in a fridge and appears as a yellow/gold oil . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-2-oxobutyrate involves several steps. One common method includes the reaction of ethyl acetoacetate with cyanoacetic acid under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium carbonate and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, and chromatography.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The α-keto ester structure facilitates substitution at the β-position. For example, halogen atoms (Br/Cl) in related precursors are replaced by cyanide groups under mild conditions:

-

Reaction : Ethyl 4-bromo/chloro-3-oxobutanoate reacts with NaCN in methanol at 0–40°C to yield ethyl 4-cyano-3-oxobutanoate with 71–90% efficiency .

-

Mechanism : SN2 displacement occurs via nucleophilic attack by cyanide ions, followed by proton transfer and elimination of halide ions.

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| Ethyl 4-bromo-3-oxobutanoate | NaCN, MeOH, 0°C → RT | 71% | |

| Ethyl 4-chloro-3-oxobutanoate | NaCN, EtOH, RT, 12h | 90.8% |

Nucleophilic Addition Reactions

The keto group participates in nucleophilic additions, forming derivatives such as enamines or alcohols:

-

Reduction : Enzymatic reduction by Rhodotorula rubra or Saccharomyces cerevisiae produces enantiopure (R)- or (S)-ethyl 4-cyano-3-hydroxybutanoate (89.8% yield , >99% ee) .

-

Organometallic Additions : Grignard reagents (e.g., RMgX) add to the keto group, forming tertiary alcohols.

Oxidation

The keto group can oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though direct data for this compound is limited. Related esters show:

-

Oxidation : Ethyl acetoacetate → acetic acid, suggesting similar pathways for ethyl 4-cyano-2-oxobutyrate.

Reduction

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a secondary alcohol.

-

Nitrile Reduction : LiAlH₄ converts the cyano group to an amine, forming ethyl 4-amino-2-oxobutyrate.

Condensation Reactions

The active methylene group (α to both keto and ester moieties) engages in Knoevenagel condensations:

-

Example : Reaction with aldehydes (RCHO) under basic conditions forms α,β-unsaturated nitriles.

-

Data : Similar compounds like ethyl cyanoacetate form coumarin derivatives with salicylaldehydes (yields: 73–99% ) .

Cyclization Reactions

The compound serves as a precursor for heterocycles:

-

Thiazolidinones : Condensation with thioureas yields 2-(4-oxothiazolidin-2-ylidene) derivatives (79–85% yield ) .

-

Pyrrolidinones : Intramolecular cyclization with amines forms five-membered lactams.

| Product | Conditions | Yield | Source |

|---|---|---|---|

| 5-(2-Chlorobenzyl)thiazolidinone | Thiourea, EtOH, reflux | 79% |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 4-cyano-2-oxobutyrate (C₇H₉N₁O₃) features a cyano group and an oxobutyrate moiety, which contribute to its reactivity and utility in synthesis. The presence of these functional groups allows it to participate in a wide range of chemical reactions, making it an essential intermediate in organic chemistry.

Organic Synthesis

This compound serves as a key building block in the synthesis of various organic compounds. It is particularly useful in:

- Knoevenagel Condensation : This reaction involves the condensation of ethyl cyanoacetate with salicylaldehyde to produce coumarin derivatives, which are valuable in pharmaceuticals and agrochemicals.

- Synthesis of Bioactive Compounds : The compound has been utilized to synthesize cyclic amidines, which exhibit antimicrobial properties. Its structural features enable interaction with biological targets, enhancing its potential as a precursor for drug development.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications:

- Anti-inflammatory and Analgesic Properties : Research indicates that derivatives of this compound may possess anti-inflammatory effects, making them candidates for pain management therapies.

- Drug Development : It acts as a precursor for various pharmaceutical compounds, including those targeting cardiovascular diseases and metabolic disorders. Its derivatives have shown promise in inhibiting key biological pathways associated with disease progression .

Industrial Applications

In industrial settings, this compound is employed in the production of:

- Agrochemicals : Its reactivity allows for the synthesis of herbicides and pesticides, contributing to agricultural productivity.

- Dyes and Pigments : The compound's chemical properties facilitate the creation of colorants used in textiles and coatings.

Data Table: Comparison with Related Compounds

| Compound | Structure Features | Applications |

|---|---|---|

| This compound | Cyano group, oxobutyrate moiety | Organic synthesis, drug development |

| Ethyl acetoacetate | Acetyl group without cyano | Building block for various organic reactions |

| Ethyl cyanoacetate | Cyano group but lacks keto functionality | Used in similar synthetic pathways |

| Cyanoacetic acid | Contains cyano but lacks ester functionality | Precursor for other chemical syntheses |

Case Study 1: Synthesis of Coumarin Derivatives

A study demonstrated an efficient method for synthesizing coumarin derivatives using this compound through Knoevenagel condensation. The reaction yielded high purity products suitable for further biological testing, showcasing the compound's utility in medicinal chemistry.

Case Study 2: Antimicrobial Activity

Research into cyclic amidines derived from this compound indicated significant antimicrobial activity against various pathogens. This study highlights the compound's potential role as a lead structure in developing new antibiotics.

Wirkmechanismus

The mechanism of action of Ethyl 4-cyano-2-oxobutyrate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects. The specific molecular targets and pathways depend on the context of its use, such as in drug development or metabolic studies .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-cyano-2-oxobutyrate can be compared with other similar compounds, such as:

Ethyl acetoacetate: Similar in structure but lacks the cyano group.

Cyanoacetic acid: Contains the cyano group but lacks the ester functionality.

Ethyl cyanoacetate: Similar but with different reactivity due to the absence of the keto group.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biologische Aktivität

Ethyl 4-cyano-2-oxobutyrate is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities and applications. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant research findings and data tables.

This compound is synthesized through various methods, primarily involving the reaction of ethyl acetoacetate with cyanoacetic acid under basic conditions. The general reaction scheme can be summarized as follows:

- Reagents : Ethyl acetoacetate, cyanoacetic acid, sodium ethoxide (or potassium carbonate).

- Solvent : Organic solvents such as ethanol or methanol.

- Conditions : The mixture is heated to reflux to facilitate the reaction.

- Isolation : The product is purified through distillation or recrystallization.

This compound can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to convert the cyano group into an amine group.

This compound exhibits its biological activity primarily through its interaction with various enzymes and metabolic pathways. It acts as a substrate for enzymatic reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. This property makes it valuable in drug development and metabolic studies.

Enzymatic Reactions

Research has demonstrated that this compound can be effectively used in enzymatic synthesis processes. For instance, studies have shown that specific strains of bacteria, such as Bacillus pumilus and Klebsiella pneumoniae, can catalyze the transformation of this compound into enantiomerically pure products with high yields .

Table 1: Catalytic Efficiency of Different Strains

| Strain | Substrate Concentration (mM) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Bacillus pumilus | 20 | 83.1 | 95.4 |

| Klebsiella pneumoniae | 10 | 89.8 | 90.9 |

Case Study 1: Synthesis of Atorvastatin

This compound is a key intermediate in the synthesis of atorvastatin (Lipitor), a widely used cholesterol-lowering drug. The compound's ability to produce optically pure derivatives makes it essential in pharmaceutical applications .

In a preparative study, researchers successfully scaled up the enzymatic synthesis process to a 200-liter reactor, achieving yields exceeding 90% for both enantiomers of the target compound . This demonstrates not only the compound's utility but also its potential for industrial applications.

Research Findings

Recent studies have highlighted the versatility of this compound in various biological contexts:

- Drug Development : Its role as an intermediate in synthesizing pharmaceuticals emphasizes its importance in medicinal chemistry.

- Biocatalysis : The compound's efficiency in enzymatic reactions showcases its potential for green chemistry applications, reducing reliance on hazardous reagents .

- Metabolic Pathways : Investigations into its interaction with metabolic enzymes reveal insights into its role in biochemical pathways, potentially leading to new therapeutic targets.

Eigenschaften

IUPAC Name |

ethyl 4-cyano-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-11-7(10)6(9)4-3-5-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGWXXJZRSLTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568045 | |

| Record name | Ethyl 4-cyano-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152831-97-5 | |

| Record name | Ethyl 4-cyano-2-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.